molecular formula C8H11N3O2 B13117248 3-Isopropyl-5-nitropyridin-4-amine

3-Isopropyl-5-nitropyridin-4-amine

Cat. No.: B13117248
M. Wt: 181.19 g/mol
InChI Key: WCPDKIGFDCVNDT-UHFFFAOYSA-N
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Description

3-Isopropyl-5-nitropyridin-4-amine is a chemical compound with a pyridine ring substituted with an isopropyl group at the 3-position, a nitro group at the 5-position, and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by the introduction of the isopropyl group. One common method involves the nitration of 3-isopropylpyridine to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-isopropyl-5-nitropyridine is then subjected to reduction reactions to convert the nitro group to an amino group, typically using reducing agents such as iron powder and acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-nitropyridin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropyl-5-nitropyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-5-nitropyridine
  • 2-Amino-4-methyl-5-nitropyridine
  • 3-Nitropyridine

Uniqueness

3-Isopropyl-5-nitropyridin-4-amine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-nitro-5-propan-2-ylpyridin-4-amine

InChI

InChI=1S/C8H11N3O2/c1-5(2)6-3-10-4-7(8(6)9)11(12)13/h3-5H,1-2H3,(H2,9,10)

InChI Key

WCPDKIGFDCVNDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1N)[N+](=O)[O-]

Origin of Product

United States

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